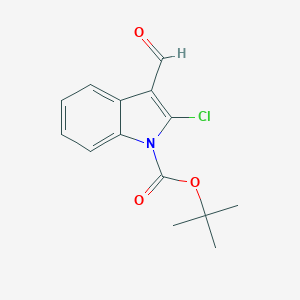

1-Boc-2-Chloro-3-formyl-indole

Description

Overview of Indole (B1671886) Core in Contemporary Organic Synthesis and Medicinal Chemistry

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a ubiquitous motif in nature and synthetic chemistry. rsc.org This heterocyclic framework is present in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its profound biological and chemical significance. derpharmachemica.com In medicinal chemistry, the indole nucleus is considered a "privileged scaffold" due to its ability to interact with a multitude of biological targets through various non-covalent interactions. researchgate.netnih.gov This has led to the development of numerous indole-containing drugs for treating a wide spectrum of diseases, including cancer, inflammation, and central nervous system disorders. derpharmachemica.comresearchgate.net The inherent reactivity of the indole core, particularly at the C-3 position, allows for extensive functionalization, making it a versatile template for drug design and discovery. researchgate.net

Strategic Importance of Highly Functionalized Indoles

The strategic placement of multiple functional groups on the indole scaffold dramatically expands its synthetic utility. Highly functionalized indoles are key intermediates in the synthesis of complex natural products and novel pharmaceutical agents. derpharmachemica.com The presence of diverse substituents allows for sequential and regioselective reactions, enabling the construction of intricate molecular frameworks with high precision. This modularity is crucial in medicinal chemistry for generating libraries of compounds with varied substitution patterns to explore structure-activity relationships and optimize pharmacological properties. ijpsjournal.com Furthermore, the functional groups can be chosen to influence the electronic properties of the indole ring, thereby modulating its reactivity and biological activity. cymitquimica.com

Structural Attributes and Synthetic Modularity of 1-Boc-2-Chloro-3-formyl-indole

This compound is a prime example of a highly functionalized indole designed for synthetic versatility. Its structure incorporates three key functional groups, each with a specific role in directing and enabling chemical transformations. The synthesis of this compound can be achieved through a multi-step process, often starting from simpler indole precursors. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | tert-butyl 2-chloro-3-formylindole-1-carboxylate |

| Molecular Formula | C14H14ClNO3 |

| CAS Number | Not Available |

| Appearance | Solid |

The tert-butyloxycarbonyl (Boc) group attached to the indole nitrogen serves as a crucial protecting group. The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions, yet it can be readily removed when desired. researchgate.nettandfonline.com In the context of indole chemistry, the N-Boc group serves several important functions:

Protection of the N-H bond: It prevents unwanted side reactions at the nitrogen atom, such as N-alkylation or N-acylation, during subsequent synthetic steps.

Modulation of Reactivity: The electron-withdrawing nature of the Boc group can influence the electronic properties of the indole ring, which can be exploited to control the regioselectivity of certain reactions. nih.gov For instance, in some cases, it can direct reactions to the C-7 position. researchgate.net

Enhancing Solubility: The presence of the bulky Boc group can improve the solubility of indole derivatives in organic solvents, facilitating their handling and purification.

Facilitating C-2 Lithiation: The Boc group can direct lithiation to the C-2 position, allowing for the introduction of various electrophiles at this site. rsc.org

The removal of the Boc group is typically achieved under acidic conditions or through thermal cleavage, regenerating the N-H indole. researchgate.nettandfonline.com

The chlorine atom at the C-2 position of the indole ring is a key functional handle for a variety of synthetic transformations. cymitquimica.com The presence of a halogen at this position, which is typically less reactive than the C-3 position, opens up avenues for cross-coupling reactions. rsc.org This allows for the introduction of a wide range of substituents, including aryl, alkyl, and other functional groups, through well-established methods like Suzuki, Heck, and Sonogashira couplings. The C-2 chloro substituent can also be displaced by nucleophiles, providing another route for functionalization. sci-hub.se The synthesis of 2-chloroindoles can be achieved through various methods, including the use of directing groups to achieve high regioselectivity. rsc.org

The formyl (aldehyde) group at the C-3 position is one of the most versatile functional groups in indole chemistry. rsc.org It serves as a gateway for a vast array of chemical transformations, including:

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, which can then be used in amide bond formation or other derivatizations.

Reduction: Reduction of the formyl group yields a hydroxymethyl group, which can participate in further reactions.

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

Wittig and Related Reactions: It can be converted to an alkene through reactions with phosphorus ylides.

Reductive Amination: The formyl group can be converted into an amine through reaction with an amine and a reducing agent.

Directing Group: The formyl group can act as a directing group, influencing the regioselectivity of subsequent electrophilic substitution reactions on the indole ring. rsc.orgacs.org

The C-3 formylation of indoles is a well-established transformation, with numerous methods available, including the Vilsmeier-Haack and Reimer-Tiemann reactions. rsc.org This wide range of reactivity makes the C-3 formyl group a powerful tool for elaborating the indole scaffold into more complex structures. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-chloro-3-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-11-7-5-4-6-9(11)10(8-17)12(16)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGYYINAPYFDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328063 | |

| Record name | 1-Boc-2-Chloro-3-formyl-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180922-71-8 | |

| Record name | 1-Boc-2-Chloro-3-formyl-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Boc 2 Chloro 3 Formyl Indole and Analogous Indole Derivatives

Regioselective Formylation Strategies at the C-3 Position of Indoles

The formyl group is a versatile functional group in organic synthesis, serving as a precursor for various transformations and as a directing group for further C-H bond activations. nih.govrsc.org The C-3 position of the indole (B1671886) ring is the most nucleophilic and, therefore, the most reactive site for electrophilic aromatic substitution, making C-3 formylation a common and pivotal reaction. nih.govyoutube.com

Classical and Contemporary Electrophilic Formylation Approaches

Direct electrophilic formylation is a primary strategy for synthesizing 3-formylindoles. nih.gov Classical methods, while foundational, often suffer from harsh reaction conditions, low selectivity, and poor functional group tolerance. thieme-connect.comnih.govrsc.org

Classical Methods:

Vilsmeier-Haack Reaction: This is one of the most widely used methods, employing a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide) to formylate the indole at the C-3 position. thieme-connect.comyoutube.comderpharmachemica.com

Reimer-Tiemann Reaction: This method uses chloroform (B151607) in a basic solution to generate a dichlorocarbene (B158193) intermediate, which then reacts with the indole. thieme-connect.comnih.govrsc.org

Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions. thieme-connect.comnih.govrsc.org

Rieche Reaction: This approach involves the use of dichloromethyl methyl ether with a Lewis acid catalyst. thieme-connect.comnih.govrsc.org

Contemporary Approaches: Modern advancements have focused on developing milder and more versatile formylating agents to overcome the limitations of classical methods. nih.gov These include reagents like N,N-dimethylformamide, dimethyl sulfoxide (B87167), formaldehyde (B43269), and glyoxylic acid, often used in conjunction with specific activators or catalysts. nih.gov For instance, a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and DMF has been shown to be an effective reagent for the selective C-3 formylation of indoles. nih.gov Another method employs triphenylphosphine/1,2-diiodoethane to promote formylation with DMF. nih.gov

Transition Metal-Catalyzed Formylation Protocols

Transition metal catalysis has emerged as a powerful tool for C-H functionalization, offering high efficiency and selectivity under milder conditions. Several metals have been successfully employed for the C-3 formylation of indoles.

Copper-Catalyzed Formylation: Copper(II) chloride has been used to catalyze the C-3 formylation of indoles using tetramethylethylenediamine (TMEDA) as the carbonyl source and oxygen as the oxidant. acs.org This method is valued for its use of an inexpensive and low-toxicity metal catalyst. rsc.org

Ruthenium-Catalyzed Formylation: A ruthenium-catalyzed C-3 formylation of indoles using N-methylaniline as the carbonyl source has been reported. acs.orgresearchgate.net More recently, a photochemically driven ruthenium-catalyzed method using methanol (B129727) as the formyl source has been developed, highlighting a greener approach. acs.org

Iron-Catalyzed Formylation: An efficient iron-catalyzed C-3 selective formylation of both free (N-H) and N-substituted indoles has been developed using formaldehyde and aqueous ammonia, with air as the oxidant. researchgate.net This procedure is applicable to gram-scale syntheses, making it highly practical. researchgate.net

Table 1: Comparison of Transition Metal-Catalyzed C-3 Formylation of Indoles

| Catalyst System | Carbonyl Source | Oxidant | Key Advantages | Reference(s) |

| CuCl₂ | Tetramethylethylenediamine (TMEDA) | O₂ (Air) | Inexpensive catalyst, clean oxidant | acs.org |

| Ru Catalyst | N-Methylaniline | - | High selectivity | acs.orgresearchgate.net |

| RuCl₃·3H₂O / Light | Methanol | - | Green, photochemical method | acs.org |

| Iron Catalyst | Formaldehyde / Aqueous Ammonia | O₂ (Air) | Applicable to gram-scale, uses air as oxidant | researchgate.net |

Photoinduced and Electrochemical Formylation Methodologies

In the quest for more sustainable synthetic methods, photoinduced and electrochemical strategies have gained significant attention as they often avoid harsh reagents and high temperatures.

Photoinduced Formylation: Visible-light photoredox catalysis has proven to be a mild and effective method for indole C-3 formylation. acs.orgresearchgate.netacs.org

Rose Bengal Catalysis: An aerobic, transition-metal-free process using the organic dye Rose Bengal as a photosensitizer has been developed. acs.orgresearchgate.netacs.org This reaction employs TMEDA as the one-carbon source and molecular oxygen as the terminal oxidant. acs.orgresearchgate.netacs.org

Eosin Y Catalysis: Similar to Rose Bengal, Eosin Y, another inexpensive organic dye, catalyzes the C-3 formylation of indoles using TMEDA as the carbon source and air as the oxidant under blue LED irradiation. thieme-connect.comorganic-chemistry.org This protocol tolerates a broad range of functional groups. thieme-connect.comorganic-chemistry.org

Helical Carbenium Ion Catalysis: A recent development involves the use of a helical carbenium ion as a photocatalyst under red light (λ = 640 nm). rsc.orgrsc.org This low-energy photoredox catalysis uses 2,2-dimethoxy-N,N-dimethylethanamine as the formylating source and shows efficient scalability. rsc.orgrsc.org

Electrochemical Formylation: Electrochemical methods offer a powerful alternative by using electricity to drive the reaction, thus avoiding stoichiometric chemical oxidants. rsc.org

A two-step strategy involves an initial Mannich-type reaction to introduce an aminomethyl group at C-3, followed by an electrochemical C-N bond cleavage to generate the formyl group. organic-chemistry.orgacs.orgnih.gov This approach shows excellent functional-group tolerance. organic-chemistry.orgacs.orgnih.gov

A sustainable electrochemical methodology utilizes trimethylamine (B31210) (Me₃N) as a novel formylating reagent in a recyclable aqueous biphasic system, avoiding metal catalysts and activating agents. rsc.org

Organocatalytic and Lewis Acid-Mediated Formylation

Organocatalysis: Ammonium-promoted formylation of indoles using DMSO and water has been reported, representing a metal-free approach. nih.govresearchgate.net Additionally, an electrochemical method has been developed that uses an amine as a dual-function organocatalyst for the decarboxylative formylation with glyoxylic acid. nih.gov

Lewis Acid-Mediated Formylation: Lewis acids are effective catalysts for electrophilic substitution reactions.

Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): This Lewis acid has been shown to be a highly effective catalyst for the C-H formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source. nih.govacs.org The reaction is rapid (typically 1-5 minutes) at ambient temperature under neat conditions and is scalable. nih.govacs.org The use of N-Boc protected indole under these conditions resulted in the deprotected indole-3-carbaldehyde. acs.org

Metal Triflates: Catalytic amounts of metal triflates, such as Y(OTf)₃, are effective for the Friedel-Crafts acylation of indoles. mdpi.com These catalysts are water-tolerant and can be recovered after the reaction, offering a greener alternative to traditional stoichiometric Lewis acids like AlCl₃. mdpi.com

Other Lewis Acids: The reaction of indoles with thiosulfonates can be catalyzed by Lewis acids to achieve C-3 sulfenylation, a related transformation. researchgate.net

Introduction and Manipulation of the Chloro Substituent at the C-2 Position

While the C-3 position is the most electronically favored site for electrophilic attack, selective functionalization at the C-2 position is more challenging and often requires specific strategies to overcome the inherent reactivity of the indole core. rsc.org

Direct Halogenation Techniques for Indole Cores

Direct halogenation of the indole C-2 position is a key step in synthesizing compounds like 1-Boc-2-chloro-3-formyl-indole. Due to the electron-rich nature of indoles, electrophilic halogenation typically yields 3-haloindoles. rsc.org Therefore, achieving C-2 selectivity requires specialized methods.

Copper-Mediated C-2 Chlorination: A versatile and highly efficient copper-mediated direct C-2 chlorination has been developed. rsc.orgnih.govrsc.org This method utilizes copper(II) chloride as an inexpensive and low-toxicity chlorine source. rsc.org Crucially, it employs a removable N-(2-pyrimidyl) directing group on the indole nitrogen to steer the chlorination specifically to the C-2 position, achieving excellent regioselectivity and functional group tolerance. rsc.orgnih.govrsc.org

In Situ Generated 3-Chloroindolenines: A practical procedure for C-2 functionalization involves the in situ generation of a 3-chloroindolenine intermediate using N-chlorosuccinimide (NCS). nih.gov This electrophilic intermediate is then attacked by a nucleophile at the C-2 position, followed by rearomatization via elimination of HCl to yield the C-2 substituted indole. nih.gov This strategy has been successfully applied to the C-2 allylation of indoles. nih.gov

Vilsmeier-Haack Reaction on Oxindoles: The Vilsmeier-Haack reaction, when applied to 2-oxindole derivatives, can lead to the formation of 2-chloro-3-formylindoles. This approach is used in the synthesis of various 2-chloro-3-formyl-indole derivatives. derpharmachemica.com

Table 2: Methodologies for C-2 Chlorination of Indoles

| Method | Reagent(s) | Key Feature | Reference(s) |

| Copper-Mediated Chlorination | Copper(II) chloride, N-(2-pyrimidyl) directing group | Directing group ensures high C-2 regioselectivity | rsc.orgnih.govrsc.org |

| In Situ 3-Chloroindolenine Formation | N-chlorosuccinimide (NCS) | Formation of an electrophilic intermediate for C-2 attack | nih.gov |

| Vilsmeier-Haack on Oxindoles | POCl₃, DMF | Utilizes a different starting material to achieve the desired substitution pattern | derpharmachemica.com |

Cycloaddition and Annulation Strategies Incorporating Halogens

Cycloaddition and annulation reactions are powerful tools for the construction of complex, fused-indoline scaffolds from simpler indole precursors. These reactions, which involve the dearomatization of the indole C2-C3 double bond, can rapidly generate three-dimensional molecular architectures. thieme-connect.de The incorporation of halogens in these strategies can be achieved through various means, including the use of halogenated starting materials or through in-situ halogenation during the reaction sequence.

For instance, dearomative [4+3] cycloaddition reactions of 2-vinylindoles with in-situ generated oxyallyl cations can produce complex cyclohepta[b]indole derivatives. acs.org While this specific example doesn't directly yield a 2-chloro-indole, the principle of using a substituted indole in a cycloaddition highlights a potential pathway. A strategy could involve a 2-chloro-3-vinylindole derivative as the starting material.

Annulation strategies often involve metal catalysis. Platinum-catalyzed tandem indole annulation/arylation of propargylic ethers with substituted indoles leads to the formation of diindolylmethanes. nih.gov This cascade involves an electrophilic platinum carbene intermediate. nih.gov Furthermore, electrocatalytic annulations of o-arylalkynylanilines in the presence of ammonium (B1175870) halides can produce C3-halogenated indoles. researchgate.net These methods demonstrate the potential for incorporating halogens during the ring-forming process.

| Reaction Type | Key Features | Catalyst/Reagents | Potential for Halogen Incorporation |

| [4+2] Cycloaddition | Forms six-membered rings fused to the indole core. thieme-connect.de | Transition metals (Au, Cu, Pd, Ir), Organocatalysts. thieme-connect.de | Use of halogenated dienes or dienophiles. |

| [4+3] Cycloaddition | Constructs seven-membered rings. acs.org | Base and perfluorinated solvent for oxyallyl cation generation. acs.org | Starting with a halogenated vinylindole. |

| Tandem Annulation/Arylation | Forms diindolylmethanes. nih.gov | PtCl2. nih.gov | Use of halogenated indole nucleophiles. |

| Electrocatalytic Annulation | Forms C3-halogenated indoles. researchgate.net | Ammonium halides as electrolytes. researchgate.net | Direct halogenation during cyclization. |

N-Protection of Indole Nitrogen with the tert-Butoxycarbonyl (Boc) Group

The protection of the indole nitrogen is a crucial step in many synthetic sequences to control reactivity and improve solubility. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its relatively straightforward removal.

The N-Boc protection of indoles is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgnih.gov Common bases include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). nih.gov Optimization of this reaction often involves screening different bases and solvents to achieve high yields and minimize side reactions. For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can accelerate the reaction.

Several methods have been developed for the N-tert-butoxycarbonylation of amines under various conditions:

Catalyst-free in water: This method offers a green and chemoselective approach, avoiding the formation of byproducts like isocyanates. organic-chemistry.org

Iodine as a catalyst: This practical protocol allows for the protection of various amines under solvent-free conditions at room temperature. organic-chemistry.org

Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂): This heterogeneous catalyst is efficient, inexpensive, and reusable for chemoselective N-Boc protection. organic-chemistry.org

Recent research has also demonstrated the use of thermolytic conditions for N-Boc deprotection, which can be achieved selectively in continuous flow systems. acs.org

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is essential. tdx.cat This approach allows for the selective removal of one protecting group in the presence of others by using distinct deprotection conditions. tdx.cat

For Boc-protected indoles, the Boc group is stable to most nucleophiles and bases, making it compatible with base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). acs.org

The development of new protecting groups that are orthogonal to the Boc group is an active area of research. For example, the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group is a silicon-based protecting group that is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, but is readily cleaved by fluoride (B91410) ions. nih.gov Such strategies are critical for the synthesis of highly functionalized indoles where sequential and selective deprotection is required. For instance, in the synthesis of a complex indole derivative, one might protect the indole nitrogen with a Boc group, a hydroxyl group with a silyl (B83357) ether, and an amino group with an Fmoc group, allowing for their independent manipulation.

| Protecting Group | Typical Installation | Cleavage Conditions | Orthogonal To |

| Boc | Boc₂O, base (e.g., NaH, DMAP) organic-chemistry.orgnih.gov | Acid (e.g., TFA, HCl) acs.org | Fmoc, Cbz, Tpseoc organic-chemistry.orgnih.gov |

| Fmoc | Fmoc-Cl, base | Base (e.g., Piperidine) organic-chemistry.org | Boc, Cbz, Tpseoc organic-chemistry.orgnih.gov |

| Cbz | Cbz-Cl, base | Catalytic Hydrogenation | Boc, Fmoc, Tpseoc nih.gov |

| Tpseoc | Tpseoc-Cl, base | Fluoride ions (e.g., TBAF) nih.gov | Boc, Fmoc, Cbz nih.gov |

Convergent and Divergent Synthetic Routes to this compound

The synthesis of a specifically substituted indole like this compound can be approached through either convergent or divergent strategies. Convergent synthesis involves the coupling of two or more complex fragments late in the synthetic sequence, while divergent synthesis starts from a common intermediate that is elaborated into a variety of target molecules.

A sequential functionalization strategy is a linear approach where functional groups are introduced one after another onto the indole core. For this compound, a plausible sequence could be:

N-Boc Protection: Protection of the indole nitrogen with a Boc group as the initial step to control regioselectivity in subsequent reactions.

Formylation: Introduction of the formyl group at the C3 position. The Vilsmeier-Haack reaction is a classic method for this transformation. researchgate.net More recently, boron-catalyzed formylation using trimethyl orthoformate has been reported as an efficient method. acs.org

Chlorination: Introduction of the chlorine atom at the C2 position. This can be challenging due to the electron-rich nature of the indole ring. Directed C-H functionalization methods or the use of specific chlorinating agents would be required.

A documented synthesis of a related compound, ethyl 5-chloro-3-formyl-indole-2-carboxylate, involved the reaction of the corresponding N-Boc protected indole with methoxymethyltriphenylphosphonium chloride under Wittig conditions, followed by hydrolysis. nih.gov This suggests a route where the formyl group is present before further functionalization.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. arkat-usa.orgnih.gov The Ugi reaction is a prominent example of an MCR that has been utilized for the synthesis of diverse indole frameworks. rsc.org

While a direct MCR for the synthesis of this compound is not explicitly reported, MCRs are frequently used to generate highly substituted indoles. For example, a three-component reaction of 1-Boc-2-chloro-3-formylindole with ethyl cyanoacetate (B8463686) and an amine can be used to synthesize complex-annelated α-carbolines. thieme-connect.de This demonstrates the utility of this compound as a building block in MCRs.

The development of novel MCRs that could directly assemble the this compound scaffold would represent a significant advancement in synthetic efficiency. Such a reaction would likely involve an indole-forming MCR that incorporates the necessary chloro and formyl functionalities from the starting materials.

Sustainable and Green Chemistry Protocols for Functionalized Indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like indoles, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of functionalized indoles, including structures analogous to this compound, is benefiting from these innovative and sustainable methodologies. These approaches often lead to higher yields, shorter reaction times, and simpler purification processes compared to traditional methods. tandfonline.comacademie-sciences.frtandfonline.com

A significant focus in green synthetic chemistry is the replacement of conventional heating methods with alternative energy sources. tandfonline.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering rapid and efficient heating that often leads to dramatically reduced reaction times and improved yields. tandfonline.comnih.gov Similarly, ultrasound-assisted synthesis utilizes acoustic cavitation to provide the energy for chemical reactions, representing an energy-conserving and milder alternative to conventional heating. arabjchem.orgresearchgate.net

The choice of solvents and catalysts is another cornerstone of green indole synthesis. The use of water, ionic liquids (ILs), and deep eutectic solvents (DES) as reaction media is gaining prominence. rsc.orgopenmedicinalchemistryjournal.comresearchgate.net Water is an ideal green solvent due to its non-toxic and non-flammable nature. rsc.org Ionic liquids, with their low vapor pressure and potential for recyclability, can function as both solvents and catalysts. tandfonline.comcdnsciencepub.com Furthermore, the development of catalyst-free reaction conditions and the use of reusable, heterogeneous catalysts like magnetic nanoparticles contribute significantly to the sustainability of these synthetic routes. rsc.orgresearchgate.netacs.org

Multicomponent reactions (MCRs) embody the green chemistry principle of atom economy by design, combining several starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. rsc.orgrsc.org These strategies, alongside photocatalysis which harnesses visible light, are paving the way for more environmentally benign pathways to valuable indole derivatives. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has been established as a proficient and eco-friendly technique for the synthesis of various indole derivatives. tandfonline.comtandfonline.com This method accelerates reaction rates, often leading to higher yields in significantly shorter timeframes compared to conventional heating methods. nih.gov For instance, a one-pot, three-component reaction for synthesizing 2,3-disubstituted indoles has been developed using microwave assistance under Sonogashira coupling conditions. nih.gov This protocol demonstrates tolerance for a variety of functional groups, including esters, nitro, and halide groups, and produces the desired indoles in moderate to excellent yields. nih.gov Another example is the palladium-catalyzed intramolecular oxidative coupling to form 2-methyl-1H-indole-3-carboxylate derivatives, where microwave irradiation provides excellent yields and high regioselectivity in the absence of a solvent. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Methods for Indole Synthesis

| Reaction Type | Catalyst/Conditions (Microwave) | Time (MW) | Yield (MW) | Time (Conventional) | Yield (Conventional) | Reference |

| Three-Component Domino Reaction | Trifluoroacetic acid | Not Specified | High | Not Specified | Lower | sioc-journal.cn |

| Pd-Catalyzed Heterocyclization | Pd(OAc)₂, Xantphos, K₂CO₃ | Not Specified | Excellent | Not Specified | Not Specified | mdpi.com |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 20 min | Moderate to Excellent | Not Specified | Not Specified | nih.gov |

Ultrasound-Assisted Synthesis

The application of ultrasound in organic synthesis is a key step towards green chemistry, offering advantages such as energy conservation, milder reaction conditions, and waste minimization. arabjchem.orgresearchgate.net Ultrasound-assisted methods have been successfully developed for the palladium-catalyzed synthesis of indole derivatives. arabjchem.org For example, the coupling-cyclization of 2-iodosulfanilide with various alkynes under ultrasound irradiation affords the corresponding indoles in good yields. arabjchem.orgresearchgate.net This method is noted to be faster and milder than existing conventional approaches. arabjchem.org Comparative studies have shown that ultrasonic irradiation can significantly reduce reaction times and increase yields compared to both conventional heating and, in some cases, even microwave methods. academie-sciences.fr For instance, in the synthesis of novel indole derivatives containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties, the ultrasound-assisted method reduced the reaction time to 15–35 minutes with yields of 82–93%, compared to 540–900 minutes and 40–68% yield for conventional heating. academie-sciences.fr

Table 2: Efficacy of Ultrasound-Assisted Indole Synthesis

| Indole Derivative Type | Catalyst/Reagents | Conditions | Time | Yield | Reference |

| 2,3-disubstituted indoles | Pd/C, LiCl, NaHCO₃ in DMF | Ultrasound | Not Specified | Good to Acceptable | arabjchem.orgresearchgate.net |

| Indoles with 1,3,4-oxadiazole/1,2,4-triazole | One-pot, three-component | Ultrasound | 15-35 min | 82-93% | academie-sciences.fr |

| Benzo[f]indole-4,9-diones | CeCl₃·7H₂O in CH₃CN | Ultrasound | Not Specified | Improved vs. no ultrasound | nih.gov |

| 3-Vinyl indoles | Pd/C, PPh₃, Et₃N in DMF | Ultrasound (35 kHz) | Not Specified | Good to Acceptable | arabjchem.org |

Use of Green Solvents and Catalysts

The shift towards sustainable chemistry has driven research into benign reaction media and reusable catalysts for indole synthesis. openmedicinalchemistryjournal.com

Ionic Liquids (ILs): These compounds have been employed as recyclable catalysts and solvents. openmedicinalchemistryjournal.com For example, novel SO3H-functionalized ionic liquids have been used as efficient catalysts for the Fischer indole synthesis in water, allowing for easy separation of the product and regeneration of the catalyst. rsc.org Protic ionic liquids have also been developed as eco-friendly catalysts for the Fischer indole synthesis, providing high yields and allowing for the reuse of the ionic liquid. tandfonline.com In some cases, sulfonic-acid-functionalized ionic liquids have enabled the synthesis of 3-substituted indoles at room temperature under solvent-free conditions, with the catalyst being reusable for up to ten consecutive runs. cdnsciencepub.com

Water and Polyethylene Glycol (PEG): Water is an attractive medium for organic reactions, and its use in indole synthesis aligns with green chemistry principles. rsc.org PEG is another environmentally friendly reaction medium that has been used for the catalyst-free, one-pot, three-component synthesis of 3-substituted indoles. openmedicinalchemistryjournal.com

Catalyst-Free and Heterogeneous Catalysis: Developing synthetic routes that operate without a catalyst is a primary goal of green chemistry. rsc.orgrsc.org Catalyst-free methods for the sulfenylation of indoles in ethanol (B145695) and the synthesis of polycyclic indole/pyrrole-substituted triazoles have been reported. rsc.orgrsc.org When catalysts are necessary, the focus is on heterogeneous and reusable options. Magnetic nanoparticles (MNPs) have gained attention as eco-friendly catalysts for synthesizing indole derivatives due to their ease of separation and potential for reuse. researchgate.net

Table 3: Green Solvents and Catalysts in Functionalized Indole Synthesis

| Green Approach | Specific Method/Catalyst | Key Advantages | Yields | Reference |

| Ionic Liquids | SO₃H-functionalized ILs in water | Catalyst regeneration, use of water | 68-96% | rsc.org |

| Ionic Liquids | Sulfonic-acid-functionalized IL (solvent-free) | Reusable catalyst (10x), room temp | Good to High | cdnsciencepub.com |

| Green Solvents | Polyethylene Glycol 400 (catalyst-free) | Catalyst-free, benign solvent | 86-96% | openmedicinalchemistryjournal.com |

| Catalyst-Free | Sulfenylation with sulfinic esters in ethanol | No catalyst, green solvent | Moderate to Excellent | rsc.org |

| Nanocatalysis | Magnetic Nanoparticles (MNPs) | Recyclable catalyst, eco-friendly | Not Specified | researchgate.net |

While specific green synthetic protocols for this compound are not extensively documented in current literature, the successful application of these sustainable methodologies to a wide array of analogous functionalized indoles provides a strong foundation. These advanced techniques, including microwave and ultrasound-assisted reactions, the use of ionic liquids and green solvents, and catalyst-free multicomponent reactions, represent promising and viable strategies for the future development of environmentally benign syntheses of this compound.

Elucidating the Reactivity and Chemical Transformations of 1 Boc 2 Chloro 3 Formyl Indole

Reactivity Profiles of the C-3 Formyl Moiety

The aldehyde functional group at the C-3 position is a versatile handle for numerous chemical modifications. It can undergo nucleophilic attack, participate in condensation reactions, be converted into other functional groups, and act as a directing group for C-H functionalization.

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to extending the molecular framework of the indole (B1671886) core.

The C-3 formyl group of the indole readily participates in base- or acid-catalyzed Aldol and Claisen-Schmidt condensations with ketones and other aldehydes. These reactions are powerful methods for forming new C-C bonds and constructing larger, more complex molecules. For instance, the condensation of 2-chloro-3-formyl quinolines, a related heterocyclic system, with various ketones like p-hydroxyacetophenone and 3-acetyl indole has been demonstrated to produce the corresponding chalcone (B49325) derivatives researchgate.net. Similarly, N-alkylated-7-formylindoles have been shown to undergo intramolecular Aldol condensation, leading to the formation of fused pyrroloindole systems researchgate.net. This suggests that 1-Boc-2-chloro-3-formyl-indole can react with enolizable ketones and aldehydes to yield α,β-unsaturated carbonyl compounds, which are themselves versatile synthetic intermediates.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with excellent control over the location of the newly formed double bond libretexts.org. The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to yield an alkene and a phosphine (B1218219) oxide, with the formation of the stable P=O bond being the driving force of the reaction organic-chemistry.orgmasterorganicchemistry.com.

This compound is an excellent substrate for Wittig olefination, allowing for the synthesis of a variety of 3-vinylindole derivatives. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide used; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes organic-chemistry.org. This transformation is a key step in the one-carbon homologation of similar heterocyclic aldehydes clockss.org.

Table 1: Examples of Wittig Olefination with this compound This table is illustrative, based on the known reactivity of aldehydes in Wittig reactions.

| Wittig Reagent (Ylide) | Expected Alkene Product | Alkene Stereochemistry |

|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Boc-2-chloro-3-vinyl-indole | N/A |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Ethyl 3-(1-Boc-2-chloro-1H-indol-3-yl)acrylate | Predominantly (E) |

| Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | 1-Boc-2-chloro-3-styryl-indole | Mixture of (E) and (Z) |

The formyl group can be readily transformed into a variety of other functional groups, significantly enhancing the synthetic utility of the parent molecule. Common transformations include reduction to an alcohol, oxidation to a carboxylic acid, and conversion to an imine.

Reduction: The reduction of the C-3 aldehyde to a primary alcohol (1-Boc-2-chloro-3-(hydroxymethyl)-indole) is a straightforward conversion typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken to avoid reduction of the Boc-protecting group.

Imination: The formyl group reacts with primary amines to form imines (Schiff bases). For example, substituted indole-3-carboxaldehydes react with anilines to yield the corresponding ethyl 3-(N-aryliminomethyl)-5-halo-1H-indole-2-carboxylates nih.gov. This reaction provides a pathway to introduce nitrogen-containing substituents at the C-3 position.

Deformylation: Under certain conditions, the formyl group can be removed entirely. Deformylation of indole-3-aldehydes has been achieved using reagents like anthranilamide in the presence of a solid acid catalyst ekb.egosi.lv.

A significant aspect of the C-3 formyl group's reactivity is its ability to act as a directing group in transition-metal-catalyzed C-H activation reactions. This strategy enables the functionalization of otherwise unreactive C-H bonds at specific positions on the indole ring.

Specifically, the formyl group has been shown to direct the palladium-catalyzed arylation of the C-4 position of the indole nucleus acs.orgnih.gov. This regioselectivity is achieved through the formation of a palladacycle intermediate involving the formyl oxygen and the C-4 C-H bond nih.gov. This approach provides a powerful tool for synthesizing C-4 functionalized indoles, which are challenging to prepare via traditional methods. Yu and Zhang's group demonstrated a Pd(II)-catalyzed C-4 arylation of N-tosyl-3-formylindole with iodoarenes, highlighting the directing capability of the formyl group acs.orgnih.govnih.gov.

Table 2: C-4 Arylation of Indoles Directed by the C-3 Formyl Group

| Indole Substrate | Arylating Agent | Catalyst / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Tosyl-3-formylindole | Methyl 4-iodobenzoate | Pd(OAc)₂, AgTFA, HFIP/TFA | N-Tosyl-4-(4-methoxycarbonylphenyl)-3-formylindole | 82% | nih.govnih.gov |

| Unprotected 3-formylindole | Aryl Iodides | Pd(OAc)₂, Glycine (B1666218), AgTFA | 4-Aryl-3-formylindole | N/A | nih.gov |

| Free (NH) 3-formylindoles | Iodoarenes | Pd(OAc)₂, AgOAc, HFIP/TFA | C4-Arylated Indoles | N/A | acs.orgacs.org |

Nucleophilic Addition and Condensation Reactions

Transformations Involving the C-2 Chloro Substituent

The chlorine atom at the C-2 position of the indole ring is a key site for functionalization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The electron-rich nature of the indole ring and the presence of the N-Boc group influence the reactivity of this position.

Nucleophilic substitution reactions can displace the chloro group. For instance, 2-chloro-3-formylindoles have been shown to undergo a unique nucleophilic tele-substitution with sodium azide (B81097), resulting in a ring-opening and ring-closure cascade that ultimately yields a 5-azido-3-cyano-indole derivative . This demonstrates the potential for complex rearrangements in addition to direct substitution at the C-2 position.

More commonly, the C-2 chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming C-C and C-X bonds in modern organic synthesis researchgate.netrsc.org. The C-2 chloro position of this compound can be coupled with a wide array of partners, including boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination), to introduce diverse substituents. The regioselectivity of such couplings on polyhalogenated heterocycles is well-established, allowing for the selective functionalization of specific positions nih.govnih.gov.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Position This table is illustrative, based on established palladium-catalyzed cross-coupling methodologies.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Expected Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | 1-Boc-2-aryl-3-formyl-indole |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | 1-Boc-2-alkynyl-3-formyl-indole |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP | 1-Boc-2-(dialkylamino)-3-formyl-indole |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | 1-Boc-2-alkenyl-3-formyl-indole |

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the C-2 position of this compound is susceptible to nucleophilic displacement. While typically electron-rich, the indole C-2 position is activated towards nucleophilic attack in this substrate due to the combined electron-withdrawing effects of the C-3 formyl group and the N-1 Boc group.

A notable and unconventional example of this reactivity is the reaction with sodium azide (NaN₃) in dimethyl sulfoxide (B87167) (DMSO). This transformation proceeds via a nucleophilic tele-substitution, involving a complex ring-opening and ring-closure cascade. The reaction of 1-substituted-2-chloro-3-formylindoles with excess sodium azide results in the formation of 5-azido-3-cyano-indoles. This process involves the initial attack of the azide nucleophile, leading to the opening of the pyrrole (B145914) ring, followed by rearrangement and re-cyclization with concomitant displacement of the chloride and transformation of the formyl group into a nitrile, ultimately installing the azide group at the C-5 position.

More conventional SNAr-type reactions with various nucleophiles are also plausible. Studies on analogous activated indole systems, such as 1-methoxyindole-3-carbaldehyde, demonstrate that a range of oxygen, sulfur, and carbon nucleophiles can effectively displace leaving groups at the C-2 position, suggesting similar reactivity for the 2-chloro analogue. semanticscholar.orgscispace.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formation)

The C-2 chloro substituent serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to modern organic synthesis for building molecular complexity. researchgate.netresearchgate.net

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction pairs the 2-chloroindole with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is a robust method for introducing aryl or vinyl substituents at the C-2 position. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine ligand, and a base.

Sonogashira Coupling: To install an alkynyl group at C-2, the Sonogashira coupling is employed. This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple the 2-chloroindole with a terminal alkyne. mdpi.com

Heck Coupling: The Heck reaction allows for the vinylation of the C-2 position by coupling the substrate with an alkene in the presence of a palladium catalyst and a base.

C-N and C-O Bond Formation:

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds by coupling the 2-chloroindole with primary or secondary amines, amides, or other nitrogen nucleophiles. This provides direct access to 2-aminoindole derivatives.

Buchwald-Hartwig Etherification: A variation of the above, this reaction couples the 2-chloroindole with alcohols or phenols to form C-O bonds, yielding 2-alkoxy or 2-aryloxyindoles.

The following table summarizes representative conditions for these cross-coupling reactions as applied to halo-heterocycles.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | C-C (sp²-sp²) |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂ / CuI | Et₃N | C-C (sp²-sp) |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Na₂CO₃ | C-C (sp²-sp²) |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / BINAP | NaOtBu | C-N |

Reactivity of the Indole Ring System and Regioselective Functionalization

Beyond the reactivity imparted by the chloro and formyl groups, the indole nucleus itself possesses C-H bonds that can be selectively functionalized. The benzene (B151609) portion of the indole (positions C-4, C-5, C-6, and C-7) is typically less reactive than the pyrrole ring. However, transition metal-catalyzed C-H activation, guided by a directing group, can overcome this challenge and enable precise modification of these positions.

C-H Activation at Other Indole Positions (C-4, C-5, C-6, C-7)

The C-3 formyl group in this compound can act as an endogenous directing group, coordinating to a metal catalyst and positioning it in proximity to the C-4 C-H bond. nih.govnih.gov This chelation-assisted strategy allows for the regioselective functionalization of the otherwise unreactive C-4 position, overriding the intrinsic electronic preferences of the indole ring. acs.orgacs.org

Arylation and Alkynylation Reactions

Palladium(II)-catalyzed C-H arylation is a well-documented transformation for indoles bearing a C-3 carbonyl directing group. nih.govnih.gov The reaction of a 3-formylindole with an aryl iodide in the presence of a Pd(II) catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., AgOAc) leads to the selective formation of a C-C bond at the C-4 position. nih.gov The proposed mechanism involves the formation of a palladacycle intermediate, which then undergoes oxidative addition with the aryl halide and subsequent reductive elimination to yield the C-4 arylated product.

While direct examples of C-4 alkynylation on this specific substrate are less common, the principle of directing group-assisted C-H activation suggests that this transformation is feasible. Using an appropriate alkynylating agent under palladium or rhodium catalysis could foreseeably lead to the introduction of an alkyne at the C-4 position.

Amination and Alkylation Protocols

The directing-group strategy can also be extended to the formation of C-N and C-C (alkyl) bonds. C-H alkylation at various positions on the indole ring has been achieved using different catalytic systems. chim.it By employing the C-3 formyl group as a director, it is plausible to achieve regioselective C-4 alkylation.

Direct C-H amination at the C-4 position is a more challenging transformation. However, advancements in metal-catalyzed and metal-free C-H amination protocols are continually expanding the scope of these reactions, suggesting future potential for the direct installation of nitrogen-based functional groups at this position. researchgate.netacs.org

Intramolecular Cyclization and Annulation Reactions to Polycyclic Systems

The functional groups present on the this compound scaffold make it an excellent precursor for the synthesis of complex, polycyclic indole-based systems through intramolecular cyclization and annulation reactions.

The formyl group can participate in condensations or serve as an electrophilic site for intramolecular cyclization. For instance, an indole-tethered alkynol at the C-3 position can undergo cycloisomerization to construct carbazole (B46965) frameworks. rsc.org Similarly, the C-2 chloro and C-3 formyl groups can be used to build a side chain that subsequently cyclizes back onto the indole ring. An initial cross-coupling reaction at C-2 could introduce a moiety containing a nucleophile, which could then react with the C-3 aldehyde in an intramolecular condensation/cyclization to form a new fused ring.

Furthermore, annulation reactions can build new rings onto the indole core. For example, palladium-catalyzed reactions of 3-alkenylindoles with alkenes can lead to the synthesis of functionalized carbazoles through a formal [4+2] cycloaddition or related cascade process. researchgate.net The 2-chloro-3-formyl-indole can be elaborated into such a 3-alkenylindole via a Wittig or related olefination reaction, thus serving as a starting point for the construction of these complex polycyclic architectures. nih.govnih.gov

The following table provides examples of cyclization precursors derived from functionalized indoles.

| Precursor Type | Functional Groups Involved | Resulting Polycyclic System | Reference |

|---|---|---|---|

| Indole with N-tethered nucleophile | N-H, C-2 Position | N-fused Indolines | nih.gov |

| Indole-tethered alkynol | C-3 side chain, C-4 C-H | Carbazoles | rsc.org |

| 3-Alkenylindole | C-2 C-H, C-3 vinyl group | Carbazoles | researchgate.net |

| Alkynyl Indole | Indole π-system, alkyne | Thienoindolines | bohrium.com |

Synthesis of Indolo[3,2-b]carbazoles and Related Fused Rings

The indolo[3,2-b]carbazole (B1211750) scaffold is a significant structural motif found in various biologically active compounds and organic materials. The strategic placement of reactive sites in this compound offers several potential pathways for its annulation to form these coveted fused polycyclic systems. While direct synthesis from this specific precursor is not extensively documented, established methodologies for indole and carbazole synthesis allow for the postulation of viable synthetic routes.

Key synthetic strategies could involve leveraging the reactivity of the C2-chloro and C3-formyl groups. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, at the C2 position could be employed to introduce an aryl amine. Subsequent intramolecular C-H activation or a condensation reaction involving the C3-formyl group could then facilitate the final ring closure to form the carbazole core. nih.govresearchgate.netnih.govmdpi.com

Another plausible approach involves the classical Fischer indole synthesis. organic-chemistry.orgnih.govtaylorandfrancis.com This could be envisioned through a multi-step sequence where the C2-chloro substituent is first coupled with a suitable partner, and the C3-formyl group is reacted with an aryl hydrazine (B178648) to form a hydrazone. An acid-catalyzed intramolecular cyclization would then yield the indolo[3,2-b]carbazole structure. The success of such strategies hinges on the careful selection of reaction conditions to ensure compatibility with the various functional groups present.

Below is a table outlining potential synthetic approaches for the construction of fused ring systems from 2-halo-3-formylindole derivatives.

| Strategy | Key Reactions | Description | Potential Advantages |

| Palladium-Catalyzed Annulation | Buchwald-Hartwig Amination, Intramolecular C-H Activation | Sequential reaction involving Pd-catalyzed amination at the C2-chloro position with an arylamine, followed by an intramolecular cyclization onto the adjacent benzene ring. nih.govresearchgate.netnih.gov | High efficiency and functional group tolerance typical of modern cross-coupling methods. |

| Condensation-Cyclization Cascade | Knoevenagel/Wittig Reaction, Electrocyclization | The C3-formyl group can undergo condensation with an active methylene (B1212753) compound, followed by a thermally or photochemically induced cyclization to form a new fused ring. | Access to a variety of fused systems by changing the condensation partner. |

| Fischer Indole-based Synthesis | Fischer Indole Synthesis | Reaction of the C3-formyl group with a suitably substituted aryl hydrazine to form a hydrazone, which then undergoes acid-catalyzed cyclization to form a fused indole ring. organic-chemistry.org | A classic and reliable method for indole ring formation. |

| Metal-Free Annulation | Condensation, Nucleophilic Annulation, Aromatization | A cascade reaction, potentially catalyzed by reagents like NH4I, involving the reaction of the indole with a ketone and a nitroolefin, could lead to a carbazole structure. organic-chemistry.org | Avoids the use of expensive and potentially toxic heavy metals. |

Influence of the N-Boc Protecting Group on Reaction Outcome and Selectivity

The tert-butyloxycarbonyl (Boc) group attached to the indole nitrogen is not merely a passive placeholder. It exerts significant electronic and steric influence, profoundly affecting the reactivity of the indole ring and the outcome of chemical transformations. acs.orgresearchgate.net

Steric and Electronic Modulations by the Boc Group

The N-Boc group modifies the chemical nature of the indole scaffold in two primary ways:

Electronic Effects : The carbamate (B1207046) functionality of the Boc group acts as an electron-withdrawing group. This effect reduces the electron density of the pyrrole ring of the indole, decreasing its nucleophilicity. Consequently, the indole is deactivated towards traditional electrophilic substitution reactions that typically occur at the C3 position. However, this electronic modulation can be exploited to direct other reactions. For instance, the reduced nucleophilicity can prevent unwanted side reactions at the indole ring during transformations targeting the chloro or formyl groups. d-nb.info

Steric Effects : The bulky tert-butyl component of the Boc group provides significant steric hindrance around the nitrogen atom. nih.govmdpi.comunizar.es This bulk can impede the approach of reagents to the N1 and adjacent C7 positions, thereby enhancing selectivity for reactions at more distant sites. This steric shielding is crucial in directing metallation reactions (e.g., lithiation) preferably to the C2 position, a common strategy in indole functionalization. In the context of this compound, the Boc group's steric presence can influence the conformational preferences of the C3-formyl group, potentially affecting its reactivity with incoming nucleophiles.

The combination of these effects can be leveraged to achieve selectivity that would be difficult with an unprotected indole. For example, in organometallic reactions, the Boc group can act as a directing group, facilitating selective C-H activation or functionalization at specific positions. nih.govwikipedia.org

Chemical Stability and Compatibility under Diverse Reaction Conditions

A key advantage of the N-Boc group is its well-defined stability profile, which allows for its use in a wide array of chemical environments while being removable under specific, mild conditions. organic-chemistry.orgquora.com It is generally stable to basic, nucleophilic, and reductive conditions, making it compatible with many standard organic transformations.

However, the Boc group is famously labile under acidic conditions. researchgate.netwikipedia.org Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the carbamate to release the free amine, carbon dioxide, and isobutene. This acid sensitivity requires careful consideration when planning synthetic steps, particularly if other acid-sensitive groups, such as the aldehyde in this compound, are present.

The following table summarizes the general compatibility of the N-Boc group with various reaction conditions, a crucial consideration for multistep synthesis involving this compound.

| Condition/Reagent Class | Compatibility of N-Boc Group | Notes |

| Strong Bases (e.g., NaOH, KOH) | Stable | The Boc group is resistant to hydrolysis under most basic conditions. |

| Organometallics (e.g., Grignard, Organolithiums) | Generally Stable | Stable to many organometallic reagents, though strong bases like sec-butyllithium (B1581126) may be needed for deprotonation chemistry. wikipedia.org |

| Nucleophiles (e.g., amines, cyanides) | Stable | Resistant to nucleophilic attack. |

| Catalytic Hydrogenation | Stable | Compatible with common hydrogenation conditions (e.g., H₂, Pd/C). researchgate.net |

| Strong Acids (e.g., TFA, HCl) | Labile | Rapidly cleaved. This is the most common method for deprotection. wikipedia.org |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Labile/Variable | Can be cleaved by many Lewis acids, sometimes offering selective removal. wikipedia.org |

| Thermal Conditions | Labile at High Temperatures | Can be removed by thermolysis, often requiring temperatures >150 °C. acs.org |

| Oxidizing/Reducing Agents | Generally Stable | Compatible with many common oxidizing (e.g., MnO₂) and reducing (e.g., NaBH₄) agents. |

Strategies for Selective N-Boc Deprotection

The removal of the N-Boc group is a critical step in many synthetic sequences. While strong acids are effective, their use can be detrimental to other functional groups within the molecule, such as the aldehyde and potentially the chloro-substituent in this compound. Therefore, a range of milder, more selective deprotection strategies have been developed. nih.govresearchgate.net

These methods often exploit alternative reaction mechanisms that avoid strongly acidic protons. For a polyfunctionalized substrate, the choice of deprotection method is paramount to ensure the integrity of the final product. Thermal deprotection, for instance, can be performed in the absence of any acid catalyst, offering a neutral alternative. acs.org Other methods use reagents that generate a milder acidic environment in situ or operate through entirely different pathways.

The following interactive data table presents several reported methods for the selective deprotection of N-Boc groups, which could be applicable to this compound.

| Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yields | Notes |

| Oxalyl Chloride (3 equiv.) | Methanol (B129727) | Room Temp. | 1–4 hours | >70% | Mild conditions, tolerant of many functional groups. nih.govrsc.orguky.eduresearchgate.netrsc.org |

| Sodium Methoxide (catalytic) | Methanol | Room Temp. | < 1 hour | High | A basic deprotection method suitable for N-Boc on heteroaromatics like indoles. researchgate.net |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 0.5–2 hours | High | The standard, strong acid method; may not be compatible with acid-sensitive groups. wikipedia.org |

| Hydrochloric Acid (HCl) | Dioxane / Methanol | Room Temp. | 1–4 hours | High | Another common strong acid method. wikipedia.org |

| Thermal (Continuous Flow) | Methanol / TFE | 150–230 °C | Minutes | Good to Excellent | Acid-free method; selectivity can be tuned by temperature. acs.org |

| Iodine (catalytic) | None (Solvent-free) | --- | --- | --- | Solvent-free conditions have been reported for deprotection. nih.gov |

Mechanistic Investigations and Computational Studies of 1 Boc 2 Chloro 3 Formyl Indole Chemistry

Delineation of Reaction Mechanisms

Reactions involving 1-Boc-2-chloro-3-formyl-indole can proceed through either radical or ionic pathways, depending on the reaction conditions, reagents, and the presence of initiators or catalysts.

While ionic pathways are more commonly observed for this class of compounds, the potential for radical-mediated transformations exists, particularly under photochemical or radical-initiating conditions. The C2-chloro substituent can participate in single-electron transfer (SET) processes to generate an indolyl radical.

Recent studies have shown that halogenated indoles can undergo photochemical reactions. For instance, light-driven, metal-free C2–H alkylation of indoles has been achieved through the formation of halogen-bonded complexes that generate reactive carbon-centered radicals upon irradiation nih.govbeilstein-journals.org. Although this example involves C-H functionalization rather than a C-Cl bond, it establishes the principle of generating radical species from halogenated indoles under photochemical conditions. A proposed mechanism for a hypothetical radical reaction of this compound could involve:

Initiation: Homolytic cleavage of the C2-Cl bond induced by light or a radical initiator to form an indolyl radical at the C2 position.

Propagation: The C2-indolyl radical can then react with a suitable substrate. For example, in a Giese-type addition, it could add to an electron-deficient alkene.

Termination: Combination of two radical species to form a stable product.

It is important to note that the electron-withdrawing nature of the Boc and formyl groups might influence the stability and reactivity of the potential C2-indolyl radical. Furthermore, the dearomatization of electron-deficient indoles via photoredox-mediated Giese-type transformations has been reported, suggesting that radical additions to the indole (B1671886) core are feasible nih.gov.

Ionic pathways are central to the chemistry of this compound, largely due to its formation via the Vilsmeier-Haack reaction and the electrophilic nature of its substituents.

The synthesis of 2-chloro-3-formylindoles from N-Boc-oxindole involves the Vilsmeier-Haack reagent, which is a chloroiminium salt (e.g., [ClCH=N(CH₃)₂]⁺Cl⁻) researchgate.net. The reaction mechanism proceeds through the formation of an iminium ion intermediate on the indole ring, which is a key feature of this transformation. The general mechanism for the Vilsmeier-Haack reaction involves the electrophilic attack of the Vilsmeier reagent on an electron-rich aromatic ring . In the context of this compound, the formyl group can be activated by a Lewis acid, leading to the formation of a highly electrophilic species that can be attacked by nucleophiles.

Reactions at the C3-formyl group often proceed via the formation of an activated complex with a Lewis acid. For example, the Lewis acid-catalyzed reaction of 3-formylindoles with diazo esters leads to the formation of various indolyl acrylates acs.orgacs.org. These reactions are believed to proceed through the coordination of the Lewis acid to the carbonyl oxygen, increasing the electrophilicity of the formyl carbon and facilitating nucleophilic attack.

Application of Computational Chemistry (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the origins of selectivity in organic reactions.

DFT calculations can be employed to model the reaction pathways of this compound and determine the activation energies and transition state geometries for various transformations. For instance, theoretical studies on the formation of the Vilsmeier-Haack complex have been conducted to understand the energetics of this key step in the synthesis of related compounds researchgate.net. Such studies can reveal the relative stabilities of intermediates and the feasibility of different mechanistic pathways.

The electronic properties of substituted indoles, which dictate their reactivity, can also be computationally investigated. Studies have shown that the nature of substituents significantly affects the electronic transition energies of the indole chromophore nih.gov. For this compound, the electron-withdrawing Boc and formyl groups, along with the chloro substituent, will influence the electron density distribution and, consequently, the energetics of its reactions.

A hypothetical DFT study on a nucleophilic aromatic substitution at the C2 position would involve calculating the energies of the reactant, the Meisenheimer-like intermediate, the transition state, and the product. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Nucleophilic Aromatic Substitution on a Model 2-Chloroindole System

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (2-chloroindole + Nu⁻) | 0.0 |

| Transition State 1 | +15.2 |

| Meisenheimer Intermediate | +5.8 |

| Transition State 2 | +12.5 |

| Products (2-substituted indole + Cl⁻) | -10.3 |

Note: These are illustrative values for a model system and not specific to this compound.

DFT calculations are particularly powerful in explaining and predicting the regioselectivity of reactions involving multifunctional molecules like this compound. For example, in electrophilic aromatic substitution reactions, the calculated energies of the sigma-complexes for attack at different positions of the indole nucleus can predict the most likely site of reaction. For 2,3-disubstituted indoles, computational studies can help rationalize the regioselectivity of further functionalization nih.gov.

In reactions involving chiral catalysts, DFT can be used to model the transition states leading to different stereoisomers. The energy difference between these transition states can be correlated with the experimentally observed enantiomeric excess. For instance, in organocatalytic asymmetric reactions of indoles, computational studies can elucidate the role of the catalyst in controlling the stereochemical outcome acs.orgnih.govacs.org.

Mechanistic Role of Catalysts in Reactions of this compound

Catalysts play a pivotal role in modulating the reactivity and selectivity of reactions involving this compound. Both metal-based and organocatalysts can be employed to facilitate a variety of transformations.

Lewis Acid Catalysis: As mentioned previously, Lewis acids are effective in activating the C3-formyl group towards nucleophilic attack acs.orgacs.orgcas.cn. The catalytic cycle typically involves:

Coordination of the Lewis acid to the carbonyl oxygen.

Nucleophilic attack on the activated carbonyl carbon.

Release of the product and regeneration of the Lewis acid catalyst.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of haloarenes, including 2-chloroindoles. A typical catalytic cycle for a Suzuki or Heck coupling at the C2 position would involve libretexts.orgyoutube.comuwindsor.cayoutube.com:

Oxidative Addition: The Pd(0) catalyst inserts into the C2-Cl bond to form a Pd(II) intermediate.

Transmetalation (for Suzuki coupling) or Migratory Insertion (for Heck coupling): Reaction with the coupling partner.

Reductive Elimination: Formation of the C-C bond and regeneration of the Pd(0) catalyst.

The efficiency and selectivity of these reactions are highly dependent on the choice of ligands, base, and solvent. DFT studies have been instrumental in elucidating the intricate details of these catalytic cycles for various indole functionalization reactions mdpi.com.

Organocatalysis: Chiral organocatalysts can be used to achieve enantioselective transformations of indoles acs.orgnih.govacs.org. For reactions involving the formyl group, aminocatalysis could be a viable strategy, proceeding through the formation of a chiral enamine or iminium ion intermediate.

Lewis Acid Catalysis Mechanisms

Lewis acid catalysis plays a pivotal role in activating the this compound scaffold towards nucleophilic attack and other transformations. The interaction of a Lewis acid with the carbonyl oxygen of the formyl group is the primary mode of activation. This coordination enhances the electrophilicity of the formyl carbon, facilitating reactions such as additions and cycloadditions.

Computational studies on related systems suggest that the binding of the Lewis acid to the carbonyl oxygen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the formyl group, making it more susceptible to nucleophilic attack. The choice of Lewis acid can significantly influence the reaction pathway and selectivity, with stronger Lewis acids leading to greater activation. Mechanistic experiments on similar substrates, such as indole-2-carboxaldehydes, have provided insights into these processes. For instance, in NHC-Lewis acid cooperative catalysis, the Lewis acid is proposed to activate the substrate for subsequent transformations nih.gov.

Furthermore, in reactions involving the indole nucleus itself, Lewis acids can influence the electronic properties of the entire heterocyclic system. This can affect the regioselectivity of reactions at other positions of the indole ring.

Table 1: The Role of Lewis Acids in Catalysis

| Catalyst Type | Mechanism of Action | Potential Impact on this compound |

|---|---|---|

| Strong Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Strong coordination to the formyl oxygen, significant increase in electrophilicity. | Enhanced reactivity in nucleophilic additions to the formyl group. |

| Chiral Lewis Acids | Formation of a chiral complex, inducing enantioselectivity in subsequent reactions. | Potential for asymmetric synthesis of chiral indole derivatives. |

| Mild Lewis Acids (e.g., Mg(OTf)₂, Sc(OTf)₃) | Reversible coordination, allowing for catalytic turnover and modulation of reactivity. | Useful in cooperative catalytic systems and for controlling reaction pathways. mdpi.com |

Photoredox Catalysis and Photoexcitation Mechanisms

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of indoles under mild conditions. For this compound, photoredox catalysis can open up unique reaction pathways, particularly those involving radical intermediates.

A plausible mechanism involves the photoexcitation of a photocatalyst, which can then engage in single-electron transfer (SET) with the indole derivative or another reaction component. For instance, the photocatalyst could reduce an aryl halide to generate an aryl radical, which could then undergo a coupling reaction at the indole nucleus. Alternatively, the indole itself could be oxidized or reduced to a radical ion, leading to subsequent transformations. While direct studies on this compound are limited, research on the C-H acylation of N-pyrimidylindoles via dual photoredox/transition-metal catalysis highlights the potential for functionalization at the C-2 position rudn.ru. Aerobic visible-light promoted C-3 formylation of indoles has also been reported, showcasing the utility of photoredox catalysis in modifying the indole core researchgate.net.

Transition Metal-Catalyzed Reaction Pathways

Transition metal catalysis offers a broad spectrum of transformations for this compound, primarily through cross-coupling and C-H functionalization reactions. The chloro substituent at the C-2 position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents at this position.

The general catalytic cycle for these cross-coupling reactions involves:

Oxidative Addition: The active palladium(0) catalyst oxidatively adds to the C-Cl bond of the indole.

Transmetalation (for Suzuki and Stille): An organometallic reagent transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst.

C-H functionalization is another powerful strategy. The formyl group at the C-3 position can act as a directing group, guiding the transition metal catalyst to activate a specific C-H bond, often at the C-4 position of the indole ring. This has been demonstrated in Pd(II)-catalyzed C-H arylations of free (NH) indoles with a formyl group at the C-3 position acs.org.

Origin of Regioselectivity and Stereoselectivity in this compound Transformations

Steric and Electronic Effects Governing Site Selectivity

The regioselectivity of reactions involving this compound is governed by a complex interplay of steric and electronic factors.

Electronic Effects: The indole nucleus is inherently electron-rich, with the C-3 position being the most nucleophilic. However, the presence of the electron-withdrawing formyl group at C-3 and the chloro group at C-2 significantly alters the electronic landscape. The N-Boc group also influences the electron density of the ring. These electronic perturbations can direct electrophilic attack to other positions, such as C-4, C-5, C-6, or C-7.

Steric Effects: The bulky tert-butyloxycarbonyl (Boc) group on the nitrogen atom can sterically hinder attack at the adjacent C-7 position. Similarly, the substituents at C-2 and C-3 can influence the approach of reagents to neighboring positions. Computational studies, such as Density Functional Theory (DFT), on related heterocyclic systems have been employed to rationalize the observed regioselectivity by calculating the energies of different reaction pathways and transition states researchgate.netrsc.org.

Directing Group Assistance and Transient Directing Group Effects

The formyl group at the C-3 position can act as a directing group in transition metal-catalyzed C-H functionalization reactions. By coordinating to the metal center, the formyl group can position the catalyst in proximity to a specific C-H bond, typically at the C-4 position, leading to regioselective functionalization. This has been observed in palladium-catalyzed C-4 arylation of indoles bearing a C-3 formyl group acs.orgnih.gov.

In some cases, a transient directing group strategy can be employed. This involves the in situ formation of a more effective directing group through the reaction of the formyl group with a chiral amine or amino acid. This transient directing group then guides the metal catalyst to achieve high regioselectivity and, in the case of a chiral auxiliary, enantioselectivity. This approach circumvents the need for the installation and removal of a permanent directing group, enhancing synthetic efficiency snnu.edu.cnnih.govsnnu.edu.cn. For instance, glycine (B1666218) has been used as an inexpensive transient directing group to assist the C-4 arylation of azaindoles with a formyl group at the C-3 position nih.gov.

Synthetic Utility of 1 Boc 2 Chloro 3 Formyl Indole in Complex Molecule Synthesis

1-Boc-2-Chloro-3-formyl-indole as a Versatile Synthetic Building Block

The strategic placement of three distinct functional groups on the indole (B1671886) scaffold makes this compound a highly valuable and versatile starting material for synthetic chemists. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves to modulate the reactivity of the indole ring and can be readily removed under acidic conditions when desired. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, providing a handle for the introduction of various substituents. The formyl group at the C3 position is a classic electrophilic site, enabling a plethora of reactions such as condensations, oxidations, and reductions.